molecular formula C19H22Cl2N2O2S B4836051 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine

Cat. No.: B4836051
M. Wt: 413.4 g/mol
InChI Key: DNOBBNIJODMSRP-UHFFFAOYSA-N
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with chlorinated and methylated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with a suitable base, such as pyridine, to form the sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(5-chloro-2-methylphenyl)piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to remove the sulfonyl group or reduce the chlorinated phenyl rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or demethylated derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chlorinated phenyl rings can enhance binding affinity through hydrophobic interactions. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine: can be compared with other sulfonyl piperazine derivatives, such as:

Uniqueness

The unique combination of chlorinated and methylated phenyl groups in this compound provides distinct chemical properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2S/c1-13-4-5-16(20)12-18(13)22-6-8-23(9-7-22)26(24,25)19-11-14(2)17(21)10-15(19)3/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOBBNIJODMSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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